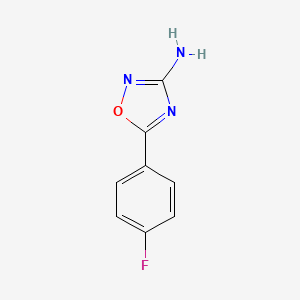

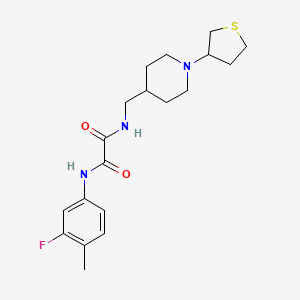

![molecular formula C13H14N2O B2611132 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2198959-93-0](/img/structure/B2611132.png)

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

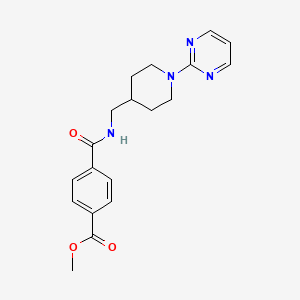

“2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is a common structure in many biologically active compounds, and it’s often used in drug discovery .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for synthesizing similar compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of “2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine” would likely involve a pyridine ring with various substituents. For example, a related compound, 1,2-di(pyridin-4-yl)ethyne, was used to construct a metal-organic framework .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine” could be diverse, depending on the specific conditions and reactants used. For instance, catalytic protodeboronation of pinacol boronic esters has been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine” would depend on its specific structure. For example, a related compound, 2-ethyl-6-methylpyridine, has a molecular weight of 121.1796 .Aplicaciones Científicas De Investigación

Synthesis of N-(Pyridin-2-yl)amides

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine: can be utilized in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These compounds are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . N-(Pyridin-2-yl)amides have significant biological and therapeutic value, serving as pharmacophores for many molecules with medicinal applications.

Development of Imidazo[1,2-a]pyridines

This compound also plays a role in the synthesis of 3-bromoimidazo[1,2-a]pyridines, which are obtained through one-pot tandem cyclization/bromination processes . Imidazo[1,2-a]pyridines are known for their varied medicinal applications, including antitumor, antibacterial, and antiviral properties.

Therapeutic Potential in Drug Synthesis

The pyridine moiety is a critical component in the development of new drugs due to its broad range of chemical and biological properties. Derivatives of pyridine, such as imidazole-containing compounds, show diverse biological activities like antibacterial, antifungal, and antiviral activities, making 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine a valuable synthon in pharmaceutical research .

Radical Polymerization Mediator

In polymer chemistry, 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine derivatives can be used to mediate radical polymerizations. For instance, a xanthate functionalized with a related pyridine compound was employed to initiate the polymerization of N-vinylpyrrolidone (NVP), demonstrating the versatility of pyridine derivatives in creating polymers with specific properties .

Self-Assembly in Material Science

Pyridine derivatives are also instrumental in the self-assembly of complex materials. They can form ligands that facilitate the construction of metal-organic frameworks (MOFs) or other coordination complexes, which have applications ranging from catalysis to gas storage .

Antileishmanial and Antimalarial Evaluation

The compound has been evaluated for its potential in treating leishmaniasis and malaria. Molecular simulation studies have shown that derivatives of this compound exhibit a desirable fitting pattern in the active sites of target enzymes, characterized by lower binding free energy, indicating potential efficacy in antipromastigote activity .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-6-(1-pyridin-4-ylethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-4-3-5-13(15-10)16-11(2)12-6-8-14-9-7-12/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALRBYXKWLWLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

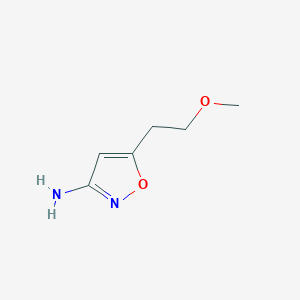

![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

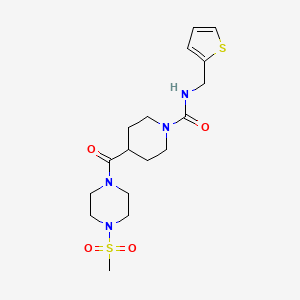

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

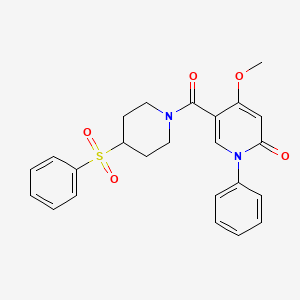

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)